An In-Depth Technical Guide to 5-Chloro-2-(trifluoromethyl)benzamide for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 5-Chloro-2-(trifluoromethyl)benzamide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral analysis, and potential applications of 5-Chloro-2-(trifluoromethyl)benzamide, a key building block in modern medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this compound for their work.
Core Chemical and Physical Properties
5-Chloro-2-(trifluoromethyl)benzamide is a substituted aromatic amide that has garnered significant interest in the pharmaceutical industry. The presence of both a chloro and a trifluoromethyl group on the benzamide scaffold imparts unique electronic and lipophilic properties, making it a valuable intermediate in the synthesis of complex molecular architectures with potential therapeutic activities.[1]
Structural and General Information
| Property | Value | Source |
| Chemical Name | 5-Chloro-2-(trifluoromethyl)benzamide | [2] |
| CAS Number | 654-94-4 | [2][3] |
| Molecular Formula | C₈H₅ClF₃NO | [2][3] |
| Molecular Weight | 223.58 g/mol | [2][3] |
| Canonical SMILES | C1=CC(=C(C=C1Cl)C(=O)N)C(F)(F)F | [4] |
| InChI Key | GHXSHBPNICIQJS-UHFFFAOYSA-N |
Physicochemical Data
| Property | Value | Source |
| Physical Form | Solid | |
| Melting Point | 137 °C | [5] |
| Boiling Point | 241.9 ± 40.0 °C (Predicted) | [5] |
| Density | 1.455 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 14.87 ± 0.50 (Predicted) | [5] |
| Solubility | Information not readily available in searched sources. Generally, such compounds exhibit solubility in polar organic solvents like methanol, ethanol, DMSO, and chlorinated solvents. Experimental verification is recommended. |
Synthesis and Reactivity
The synthesis of 5-Chloro-2-(trifluoromethyl)benzamide can be approached through several synthetic routes, primarily involving the functionalization of a pre-existing substituted benzene ring. The choice of starting material and reaction conditions is critical to achieving a high yield and purity of the final product.
Conceptual Synthetic Pathways
Two plausible and commonly employed synthetic strategies for the preparation of 5-Chloro-2-(trifluoromethyl)benzamide are outlined below. These pathways are based on established organic chemistry principles and syntheses of analogous compounds.
Caption: Conceptual synthetic pathways to 5-Chloro-2-(trifluoromethyl)benzamide.
Detailed Experimental Protocol: Synthesis via Hydrolysis of Nitrile (Pathway B)
This protocol is adapted from general procedures for the hydrolysis of benzonitriles to benzamides, a common and effective transformation in organic synthesis.[6]
Step 1: Reaction Setup
-
To a stirred solution of 5-Chloro-2-(trifluoromethyl)benzonitrile (1.0 eq) in a suitable solvent such as ethanol or DMSO, add a base (e.g., potassium carbonate or sodium hydroxide, 1.1-1.5 eq).
-
Cool the mixture in an ice bath.
Step 2: Reagent Addition
-
Slowly add hydrogen peroxide (30% aqueous solution, 2.0-3.0 eq) to the reaction mixture, ensuring the temperature is maintained below 10 °C. The exothermicity of this reaction necessitates careful, dropwise addition.
Step 3: Reaction and Work-up
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction by pouring it into cold water.
-
The product, 5-Chloro-2-(trifluoromethyl)benzamide, will often precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold water and then a minimal amount of a cold non-polar solvent (e.g., hexane) to remove non-polar impurities.
Step 4: Purification
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product as a crystalline solid.
Spectral Characterization
A thorough spectral analysis is essential for the unambiguous identification and purity assessment of 5-Chloro-2-(trifluoromethyl)benzamide. Below are the expected spectral characteristics based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amide protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing nature of the chloro and trifluoromethyl substituents.
-
Amide Protons (-CONH₂): Two broad singlets are expected in the region of δ 7.5-8.5 ppm. The chemical shift can be highly dependent on the solvent and concentration.
-
Aromatic Protons: Three signals in the aromatic region (δ 7.0-8.0 ppm) are anticipated, corresponding to the three protons on the benzene ring. The coupling constants will be indicative of their relative positions (ortho, meta).
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon (-C=O): A signal in the downfield region, typically around δ 165-175 ppm.
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons attached to the electron-withdrawing groups (Cl and CF₃) will be shifted downfield. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3100 | N-H stretching (amide) |
| ~1660 | C=O stretching (amide I band) |
| ~1600 | N-H bending (amide II band) |
| 1400-1000 | C-F stretching (strong) |
| 800-600 | C-Cl stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 223.00117 for the monoisotopic mass).[4] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.
-
Fragmentation: Common fragmentation pathways may include the loss of the amide group (-NH₂) and cleavage of the C-C bond between the aromatic ring and the carbonyl group.
Applications in Drug Discovery and Development
5-Chloro-2-(trifluoromethyl)benzamide serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.[7][8] The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the chloro substituent can modulate the electronic properties and provide a site for further functionalization.[1]
Role as a Pharmaceutical Intermediate
This compound is a valuable building block for creating more complex molecules targeting various disease pathways. Its utility is highlighted in the synthesis of:
-
Enzyme Inhibitors: The benzamide moiety can act as a hydrogen bond donor and acceptor, making it suitable for interaction with enzyme active sites.
-
Receptor Ligands: The substituted aromatic ring can be tailored for specific interactions with receptors, such as G-protein coupled receptors (GPCRs).[9]
-
Antimicrobial Agents: Benzamide derivatives have been explored for their potential antimicrobial activities.[10][11]
Logical Workflow for Utilizing 5-Chloro-2-(trifluoromethyl)benzamide in a Drug Discovery Program
Caption: Workflow for the use of 5-Chloro-2-(trifluoromethyl)benzamide in drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 5-Chloro-2-(trifluoromethyl)benzamide.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.
Conclusion
5-Chloro-2-(trifluoromethyl)benzamide is a chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of functional groups provides a versatile platform for the synthesis of novel therapeutic agents. A thorough understanding of its chemical properties, synthesis, and handling is crucial for its effective application in research and development. This guide provides a foundational understanding to aid scientists in leveraging this valuable compound in their work.
References
The following is a consolidated list of sources referenced in this document. Please note that direct experimental data for the title compound was not available in the searched literature, and some information is based on predictions and data from analogous compounds.
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